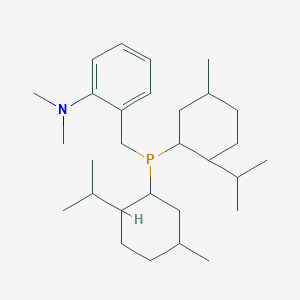
Phosphine, dimenthyl-(2-dimethylaminobenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dimenthyl-(2-dimethylaminobenzyl)- typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has been found to be a convenient synthetic route .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its organic groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a suitable catalyst and may be carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mecanismo De Acción
The mechanism by which phosphine, dimenthyl-(2-dimethylaminobenzyl)- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center with which the compound interacts.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethylphenylphosphine: Another tertiary phosphine with similar reactivity but different steric and electronic properties.
Tris(dimethylamino)phosphine: A related compound with three dimethylamino groups bonded to the phosphorus atom.
Uniqueness
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C29H50NP |
|---|---|
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
2-[bis(5-methyl-2-propan-2-ylcyclohexyl)phosphanylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H50NP/c1-20(2)25-15-13-22(5)17-28(25)31(19-24-11-9-10-12-27(24)30(7)8)29-18-23(6)14-16-26(29)21(3)4/h9-12,20-23,25-26,28-29H,13-19H2,1-8H3 |
Clave InChI |
WIVTYCUOWDLHRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)P(CC2=CC=CC=C2N(C)C)C3CC(CCC3C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


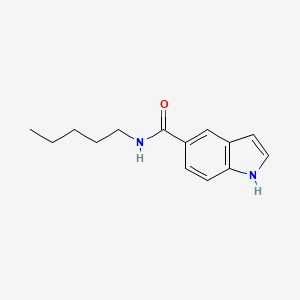
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
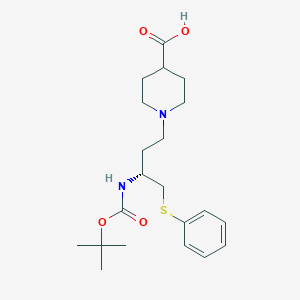
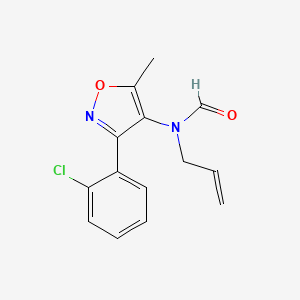
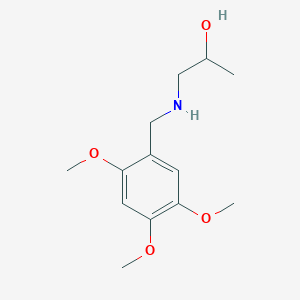
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
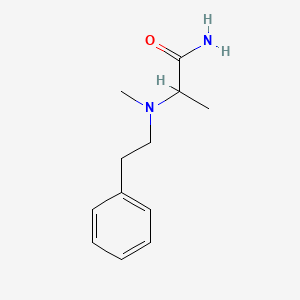
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
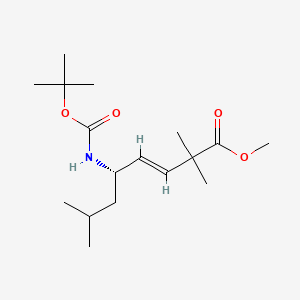
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
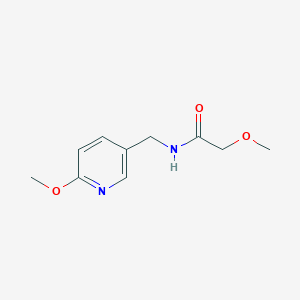

![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
